(2-Methylpyridin-4-YL)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2-methylpyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
NIISSNXFCNKCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
| Component | Role | Typical Molar Ratio | Notes |
|---|---|---|---|
| 2-Methylpyridine (or derivative) | Substrate | 1 | Starting heterocyclic compound |
| Methanesulfonyl chloride | Sulfonylation reagent | 1.0 - 3.0 equiv | Excess used to drive reaction forward |
| Base (e.g., N-methylmorpholine, triethylamine) | Catalyst and acid scavenger | 1.0 - 10.0 equiv | Facilitates reaction, neutralizes HCl formed |
| Solvent (e.g., toluene, acetonitrile, chloroform) | Reaction medium | Sufficient volume | Choice affects solubility and reaction rate |
| Temperature | Reaction temperature | 0 to 60 °C (preferably 0-5 °C) | Lower temperatures favor selectivity |
Typical Procedure
- The 2-methylpyridine substrate is dissolved in an appropriate solvent such as toluene or acetonitrile.
- A base such as N-methylmorpholine or triethylamine is added in excess to act as an acid scavenger.
- Methanesulfonyl chloride is added dropwise at low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions.
- The reaction mixture is stirred for several hours at controlled temperature to ensure complete conversion.
- Post-reaction workup includes filtration to remove salts, solvent recovery, and purification by crystallization or distillation.
Research Outcomes and Optimization
Yield and Purity Data
| Entry | Solvent | Base | Temp (°C) | Molar Ratio (Substrate:MsCl:Base) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Toluene | N-methylmorpholine | 0-5 | 1:1.2:1.2 | 3 | 98.0 | 97.0 | High yield, high purity |
| 2 | Acetonitrile | Triethylamine | 0-5 | 1:2.5:5 | 3 | 89.5 | 99.1 | Slightly lower yield, high purity |
| 3 | Chloroform | Triethylamine + DMAP | 0-20 | 1:1.5:3.5 | 1.5 | 85-90 | >95 | Faster reaction with DMAP catalyst |
MsCl = Methanesulfonyl chloride
Mechanistic Insights
- Initial N-sulfonylation of the pyridine nitrogen forms a pyridinium salt intermediate.
- This intermediate activates the picolyl (methyl) C–H bond adjacent to the nitrogen, facilitating sulfonylation at the methylene position.
- The presence of bases such as triethylamine promotes deprotonation and stabilizes intermediates.
- Catalysts like 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating methanesulfonyl chloride.
- Oxygen or chlorine gas can be introduced in some protocols to promote oxidation or chlorination steps leading to the sulfonyl chloride product.
Representative Example from Patent Literature
A patented method (CN111732568B) describes a multi-step synthesis involving:
- Reaction of a methyl-substituted tetrahydrothiophene derivative with methanesulfonyl chloride in toluene and N-methylmorpholine at 0-5 °C.
- Subsequent oxidation and chlorination steps to yield sulfonyl chloride intermediates with yields up to 98% and purity above 97%.
- Use of acetonitrile as solvent and sodium sulfide for aromatization in intermediate steps.
- Final purification by crystallization and filtration to obtain high-purity product.
This method highlights the importance of temperature control, solvent choice, and base quantity for optimal yield and purity.
Comparative Analysis of Preparation Methods
Summary and Recommendations
- The preferred preparation of (2-Methylpyridin-4-yl)methanesulfonyl chloride involves low-temperature sulfonylation of 2-methylpyridine derivatives with methanesulfonyl chloride in the presence of a base such as N-methylmorpholine or triethylamine.
- Solvents like toluene and acetonitrile are commonly used, with acetonitrile favored for its polar aprotic nature facilitating the reaction.
- Catalytic additives like DMAP can significantly reduce reaction time and improve yields.
- Strict control of molar ratios and temperature is critical to achieving high purity and yield.
- Post-reaction processing typically involves filtration, solvent recovery, and crystallization to isolate the product.
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyridin-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: (2-Methylpyridin-4-YL)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate ester derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.
Industry: In the industrial sector, (2-Methylpyridin-4-YL)methanesulfonyl chloride is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-4-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (2-Methylpyridin-4-YL)methanesulfonyl chloride with structurally related sulfonyl chlorides:
Stability and Decomposition
- (2-Methylpyridin-4-YL)methanesulfonyl chloride: No specific decomposition data, but likely releases SOₓ and Cl⁻ upon thermal degradation, similar to methanesulfonyl chloride .
- Methanesulfonyl chloride : Decomposes into CO , CO₂ , and SOₓ under heat; incompatible with strong oxidizers .
Biological Activity
(2-Methylpyridin-4-YL)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to participate in various chemical reactions, leading to the synthesis of biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C7H8ClN1O2S
- Molecular Weight : 195.66 g/mol
- IUPAC Name : (2-Methylpyridin-4-YL)methanesulfonyl chloride
- Canonical SMILES : CC1=NC(=C(C=C1)C(=O)S(=O)(=O)Cl)C
The biological activity of (2-Methylpyridin-4-YL)methanesulfonyl chloride primarily arises from its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to modify proteins and other biomolecules, potentially leading to various biological effects such as:
- Inhibition of Enzymatic Activity : By modifying amino acid residues in enzymes, this compound can inhibit their function, which is crucial in pathways related to cancer and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific mechanisms are still under investigation.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of (2-Methylpyridin-4-YL)methanesulfonyl chloride. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates caspases and other apoptotic pathways, leading to programmed cell death.
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
Research indicates that (2-Methylpyridin-4-YL)methanesulfonyl chloride exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have also demonstrated antifungal activity.
The exact mechanism by which this compound exerts its antimicrobial effects is still being elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of (2-Methylpyridin-4-YL)methanesulfonyl chloride on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutic agents . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent .
Research Findings Summary Table
Q & A
What are the critical safety protocols for handling (2-Methylpyridin-4-YL)methanesulfonyl chloride in laboratory environments?
Basic
Researchers must adhere to strict safety measures due to its corrosive and toxic nature. Essential protocols include:
- Use of chemical-resistant gloves (nitrile), sealed goggles, and lab coats .
- Operate under fume hoods with local exhaust ventilation to prevent vapor inhalation .
- Immediate neutralization of spills with dry sand or inert absorbents, followed by 10% sodium bicarbonate wash .
Table 1: Hazard Mitigation Strategies
| Hazard Type | Mitigation Action | Source |
|---|---|---|
| Skin Contact | 15-min water rinse + medical evaluation | |
| Inhalation | Fresh air + oxygen therapy | |
| Aquatic Toxicity | Collect waste for licensed disposal |
How should (2-Methylpyridin-4-YL)methanesulfonyl chloride be stored to minimize decomposition?
Basic
Optimal storage conditions involve:
- Container: Amber glass with PTFE-lined caps to prevent light exposure and moisture ingress .
- Environment: Cool (4–10°C), dry, and isolated from strong oxidizers (e.g., peroxides, nitrates) .
- Handling: Pre-purge containers with dry nitrogen before sealing to eliminate residual moisture .
Table 2: Stability Under Storage Conditions
| Factor | Stability Impact | Reference |
|---|---|---|
| Light Exposure | Degrades to sulfonic acid derivatives | |
| Humidity (>60% RH) | Accelerates hydrolysis |
What synthetic methodologies are recommended for preparing high-purity (2-Methylpyridin-4-YL)methanesulfonyl chloride?
Advanced
A two-step approach is commonly employed:
Sulfonation: React 2-methylpyridin-4-ylmethane thiol with chlorine gas in anhydrous dichloromethane at 0–5°C .
Chlorination: Treat the intermediate with HCl gas under controlled pressure (1–2 atm) at 25°C for 6–8 hours .
Key Optimization Parameters:
- Catalyst: Pyridine (1–2 mol%) enhances reaction efficiency by scavenging HCl .
- Purity Control: Post-synthesis purification via fractional distillation (bp 120–125°C under reduced pressure) or recrystallization from hexane .
How can researchers resolve contradictions in reported reaction yields during sulfonylation using this compound?
Advanced
Yield discrepancies often arise from:
- Moisture Interference: Hydrolysis competes with sulfonylation; use molecular sieves (3Å) or anhydrous solvents (<30 ppm H2O) .
- Substrate Steric Effects: Bulky nucleophiles (e.g., tert-butyl amines) require elevated temperatures (60–80°C) and extended reaction times (24–48 hrs) .
Table 3: Yield Optimization Strategies
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent Polarity | Low (e.g., toluene) | +15–20% | |
| Reaction Time | 12–18 hrs | Maximizes conversion |
What analytical techniques are suitable for characterizing degradation products of this compound under varying pH?
Advanced
- HPLC-MS: Identifies sulfonic acid derivatives (m/z 215.1) and pyridine-related byproducts .
- <sup>1</sup>H NMR: Tracks disappearance of methanesulfonyl peak (δ 3.2–3.5 ppm) and emergence of hydrolysis products .
- Conductivity Measurements: Quantifies HCl release during hydrolysis (correlates with reaction progress) .
Methodological Note: For kinetic studies, conduct reactions in buffered solutions (pH 2–12) at 25°C and sample aliquots at timed intervals .
How does the hydrolytic stability of this compound influence its utility in multi-step syntheses?
Advanced
Hydrolysis kinetics dictate reaction design:
- Acidic Conditions (pH <3): Slow degradation (t1/2 >24 hrs), suitable for prolonged reactions .
- Neutral/Basic Conditions (pH 7–12): Rapid decomposition (t1/2 <1 hr), requiring anhydrous, inert conditions for sulfonylation .
Recommendation: Use scavengers like molecular sieves or employ flow chemistry systems to minimize residence time in aqueous phases .
What computational tools can predict reaction pathways involving (2-Methylpyridin-4-YL)methanesulfonyl chloride?
Advanced
- DFT Calculations (Gaussian 16): Model transition states for sulfonylation to predict regioselectivity with heterocyclic amines .
- Molecular Dynamics (MD): Simulate hydrolysis mechanisms in explicit solvent models (water, DMSO) to identify stabilization strategies .
Validation: Cross-reference computational results with experimental <sup>13</sup>C NMR shifts (carbon adjacent to sulfonyl group: δ 45–50 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
